1-(3-Chloro-4-propoxyphenyl)ethanol
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Description
1-(3-Chloro-4-propoxyphenyl)ethanol is a useful research compound. Its molecular formula is C11H15ClO2 and its molecular weight is 214.69 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Chloro-4-propoxyphenyl)ethanol is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C11H15ClO. The presence of the chloro and propoxy groups significantly influences its chemical behavior and biological interactions. The compound can be synthesized through various organic reactions, including nucleophilic substitutions and reductions.
This compound interacts with specific biological targets, including enzymes and receptors. The chloro group may enhance lipophilicity, improving membrane permeability and allowing the compound to exert its effects within cells. The ethanol moiety can participate in hydrogen bonding, potentially influencing the binding affinity to target proteins.
Antimicrobial Activity
Studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, related compounds have shown minimum inhibitory concentrations (MICs) ranging from 250 to 1000 µg/mL against Gram-positive and Gram-negative bacteria .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 500 |
Similar Compound A | Escherichia coli | 250 |
Similar Compound B | Bacillus subtilis | 62.5 |
Anticancer Activity
Research has demonstrated that phenolic compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of phenolic compounds have been shown to reduce cell viability in various cancer cell lines by inducing apoptosis or inhibiting tubulin polymerization . The activity is often measured using IC50 values, with lower values indicating higher potency.
Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
MCF-7 | 25 |
A549 | 30 |
Case Studies
- Antimicrobial Efficacy : A study involving the evaluation of various phenolic compounds found that those with a chloro substituent exhibited enhanced antibacterial activity against resistant strains of bacteria, suggesting a potential application in treating infections caused by multidrug-resistant organisms .
- Cancer Research : In vitro studies on cell lines such as MCF-7 and HeLa revealed that compounds similar to this compound inhibited cell growth significantly, leading researchers to explore these compounds for potential use in cancer therapies .
Properties
IUPAC Name |
1-(3-chloro-4-propoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8,13H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APILCQRYTZKHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.